Itaconic Acid-13C5: A Technical Guide for Metabolic Researchers, Scientists, and Drug Development Professionals
Itaconic Acid-13C5: A Technical Guide for Metabolic Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Applications and Significance of Itaconic Acid-13C5 in Metabolic Research
Introduction
Itaconic acid, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical immunometabolite, particularly in the context of macrophage activation and function. Its isotopically labeled form, Itaconic acid-13C5, serves as a powerful tool for researchers to trace metabolic pathways, quantify metabolic fluxes, and elucidate the intricate signaling networks governed by this fascinating molecule. This technical guide provides a comprehensive overview of Itaconic acid-13C5, its role in metabolic research, detailed experimental protocols, and the signaling pathways it modulates.
Itaconic acid-13C5 is an isotopologue of itaconic acid where all five carbon atoms are replaced with the heavy isotope ¹³C.[1][2] This labeling allows for its unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, distinguishing it from the endogenous, unlabeled pool of itaconic acid.[3] Its primary applications lie in metabolic flux analysis (MFA) and as an internal standard for accurate quantification of itaconic acid in biological samples.[3]
Core Properties of Itaconic Acid-13C5
| Property | Value | Reference(s) |
| Chemical Formula | ¹³C₅H₆O₄ | [1] |
| Molecular Weight | ~135.06 g/mol | [1] |
| CAS Number | 2095777-38-9 | [1] |
| Synonyms | Methylenesuccinic acid-¹³C₅, 2-Methylenebutanedioic Acid-¹³C₅ | [2] |
| Primary Applications | Metabolic tracer, Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), Metabolic flux analysis (MFA) | [3] |
Significance in Metabolic Research
The significance of Itaconic acid-13C5 in metabolic research stems from the crucial role of its unlabeled counterpart in immunometabolism. Itaconic acid is produced in high amounts by activated macrophages and exerts both antimicrobial and immunomodulatory effects. By using Itaconic acid-13C5, researchers can precisely track the biosynthesis and fate of itaconic acid, providing insights into cellular metabolic reprogramming during an immune response.
Tracing the Biosynthesis of Itaconic Acid
Itaconic acid is synthesized from the Krebs cycle intermediate cis-aconitate via the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1). The use of ¹³C-labeled precursors, such as [¹³C₆]glucose or [¹³C₅]glutamine, allows for the elucidation of this pathway. When cells are supplied with [¹³C₅]glutamine, the carbons are incorporated into the Krebs cycle, leading to the production of [¹³C₄]itaconic acid, confirming its origin from cis-aconitate.
Quantifying Metabolic Flux
Itaconic acid-13C5 is instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions. By introducing Itaconic acid-13C5 into a biological system and measuring the isotopic enrichment in downstream metabolites, researchers can determine the flux through various metabolic pathways. This is particularly valuable for understanding the metabolic rewiring that occurs in immune cells upon activation.
Elucidating Signaling Pathways
Itaconic acid has been shown to modulate key signaling pathways involved in inflammation and oxidative stress. Itaconic acid-13C5 can be used to study these interactions with greater precision. Two of the most significant pathways affected by itaconic acid are the inhibition of succinate dehydrogenase and the activation of the Nrf2 antioxidant response.
Key Metabolic and Signaling Pathways
Itaconic Acid Biosynthesis and Inhibition of Succinate Dehydrogenase
The production of itaconic acid is a key metabolic event in activated macrophages. It is synthesized from the Krebs cycle intermediate cis-aconitate. Once produced, itaconic acid acts as a competitive inhibitor of succinate dehydrogenase (SDH), a crucial enzyme in both the Krebs cycle and the electron transport chain.
Activation of the KEAP1-Nrf2 Antioxidant Pathway
Itaconic acid activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. It does this by alkylating cysteine residues on Keap1, the negative regulator of Nrf2. This modification prevents Keap1 from targeting Nrf2 for degradation, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.[4]
Quantitative Data
The use of Itaconic acid-13C5 as an internal standard has enabled the accurate quantification of itaconic acid in various biological contexts.
Intracellular and Extracellular Concentrations of Itaconic Acid in Macrophages
| Cell Type | Condition | Intracellular Concentration (mM) | Extracellular Concentration (µM) | Reference(s) |
| RAW 264.7 | LPS Stimulation (6h) | 8 | 9 | [5] |
| BMDM | LPS Stimulation (6h) | 1.5 | 5 | [5] |
Kinetics of Succinate Dehydrogenase Inhibition by Itaconic Acid
| Parameter | Value | Reference(s) |
| Inhibition Type | Competitive | [1] |
| Ki (Itaconate) | 0.22 mM | [1] |
| Km (Succinate) | 0.29 ± 0.8 mM | [1] |
Experimental Protocols
Cell Culture and Isotopic Labeling
Objective: To label intracellular metabolites with Itaconic acid-13C5 to trace its metabolic fate.
Materials:
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Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Itaconic acid-13C5 (sterile solution)
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Lipopolysaccharide (LPS) for macrophage activation
Procedure:
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Seed macrophages in culture plates at the desired density and allow them to adhere overnight.
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Replace the culture medium with fresh medium containing a known concentration of Itaconic acid-13C5 (e.g., 1 mM).
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For activated conditions, add LPS (e.g., 100 ng/mL) to the culture medium.
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Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
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At the end of the incubation, proceed immediately to metabolite extraction.
Metabolite Extraction
Objective: To extract intracellular metabolites for subsequent LC-MS analysis.
Materials:
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Aspirate the culture medium from the plates.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 6-well plate).
-
Scrape the cells from the plate in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
The metabolite extract can be stored at -80°C or dried down for reconstitution in a suitable solvent for LC-MS analysis.
LC-MS/MS Analysis of Itaconic Acid-13C5 and its Metabolites
Objective: To separate and quantify Itaconic acid-13C5 and its labeled downstream metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
LC Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example for Itaconic Acid-13C5):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion (Q1): m/z 134.0 (for [M-H]⁻ of Itaconic acid-13C5)
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Product Ion (Q3): Specific fragment ions of Itaconic acid-13C5 (determined by infusion and optimization).
-
Collision Energy: Optimized for the specific transition.
Data Analysis: The peak areas of the precursor-product ion transitions for Itaconic acid-13C5 and its labeled metabolites are integrated. The isotopic enrichment is calculated by comparing the peak areas of the labeled and unlabeled forms of each metabolite. For absolute quantification, a calibration curve is generated using known concentrations of Itaconic acid-13C5.
Conclusion
Itaconic acid-13C5 is an indispensable tool for researchers investigating the burgeoning field of immunometabolism. Its use in metabolic tracing and flux analysis has been pivotal in understanding the biosynthesis of itaconic acid and its profound impact on macrophage function. The ability to precisely quantify this metabolite and trace its journey through cellular pathways provides invaluable insights into the metabolic reprogramming that underpins the immune response. As our understanding of the intricate links between metabolism and immunity deepens, the application of Itaconic acid-13C5 will undoubtedly continue to fuel discoveries with significant implications for the development of novel therapeutics for inflammatory and infectious diseases.
References
- 1. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
